[5-(4-Methylphenyl)isoxazol-3-yl]acetic acid
Overview
Description
[5-(4-Methylphenyl)isoxazol-3-yl]acetic acid is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives have garnered significant attention due to their wide range of biological activities and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Methylphenyl)isoxazol-3-yl]acetic acid typically involves the formation of the isoxazole ring through cycloaddition reactions. One common method is the 1,3-dipolar cycloaddition of nitrile oxides to alkenes, which forms isoxazolines that can be subsequently oxidized to isoxazoles . Another approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to minimize costs and environmental impact. These methods include the use of microwave irradiation to accelerate reaction times and improve yields . Additionally, catalyst-free and eco-friendly approaches are being developed to further enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
[5-(4-Methylphenyl)isoxazol-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: Conversion of isoxazolines to isoxazoles through dehydrogenation.
Reduction: Reduction of the isoxazole ring to form isoxazolines.
Substitution: Introduction of different substituents on the isoxazole ring to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include nitrile oxides, hydroxylamine, and β-diketones. Reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II) for cycloaddition reactions, although metal-free methods are preferred for industrial applications .
Major Products
The major products formed from these reactions are various isoxazole derivatives, which can exhibit a range of biological activities depending on the substituents introduced on the isoxazole ring .
Scientific Research Applications
[5-(4-Methylphenyl)isoxazol-3-yl]acetic acid has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Investigated for its analgesic, anti-inflammatory, and immunosuppressant properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of [5-(4-Methylphenyl)isoxazol-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its therapeutic effects. For example, it may inhibit cyclooxygenase (COX) enzymes to exert anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde
- 2-(5-Methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles
Uniqueness
[5-(4-Methylphenyl)isoxazol-3-yl]acetic acid is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct biological activities and chemical properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8-2-4-9(5-3-8)11-6-10(13-16-11)7-12(14)15/h2-6H,7H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJMMKMFDDDZFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.